molecular formula C11H11BF2N2 B3028069 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene CAS No. 154793-49-4

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene

Cat. No.: B3028069
CAS No.: 154793-49-4
M. Wt: 220.03 g/mol
InChI Key: PIHALWZKFOHBCB-UHFFFAOYSA-N
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Description

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family. This compound is known for its strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum, making it highly valuable in various scientific applications .

Mechanism of Action

Target of Action

The primary target of 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene, also known as BODIPY, is the lipid bilayer of cells . It is used as a synthetic precursor to a wide variety of fluorescent phospholipids .

Mode of Action

BODIPY interacts with its targets by integrating into the lipid bilayer of cells . The combination of a charged sulfonate group with a hydrophobic tail and the non-polar BODIPY-core enables firm positioning of BODIPY into the lipid bilayer .

Biochemical Pathways

BODIPY is used as a synthetic precursor to a wide variety of fluorescent phospholipids . It has been used in studies of biological and model membrane systems . It can be used to prepare new fluorescently labeled phosphatidylcholines, sphingomyelin, and galactosyl ceramide .

Pharmacokinetics

It is known that bodipy dyes are relatively environment insensitive and are fluorescent in both aqueous and lipid environments . This suggests that they may have good bioavailability.

Result of Action

The molecular and cellular effects of BODIPY’s action include its ability to be used to selectively label the human β2-adrenoceptor in single living cells . It can also be used to image cellular lipid droplets and adipocytes .

Action Environment

BODIPY dyes are relatively environment insensitive and are fluorescent in both aqueous and lipid environments . They are recommended to be stored in a freezer (-5°C to -30°C) and protected from light . They are also known to be light sensitive .

Biochemical Analysis

Biochemical Properties

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene is known to interact with various biomolecules, particularly lipids . It can be used to create green-fluorescent bioconjugates following carbodiimide-activation of the carboxylic acid on the dye and reaction with amines . This property allows it to be used as a synthetic precursor to a wide variety of fluorescent phospholipids .

Cellular Effects

The cellular effects of this compound are primarily due to its ability to label and track lipids within cells . It can be used to image cellular lipid droplets and adipocytes . Unlike other fluorophores, BODIPY dyes are relatively environment insensitive and are fluorescent in both aqueous and lipid environments .

Molecular Mechanism

The molecular mechanism of action of this compound involves its incorporation into biomolecules through covalent bonding . Once incorporated, it can be used to track the movement and distribution of these biomolecules within cells .

Metabolic Pathways

Given its use as a lipid tracer, it may be involved in lipid metabolism pathways .

Transport and Distribution

This compound can be transported and distributed within cells and tissues via its incorporation into lipids . It can be used to track the movement and distribution of lipids within cells .

Subcellular Localization

The subcellular localization of this compound is likely to depend on the specific biomolecules it is incorporated into. For example, when incorporated into lipids, it may be localized to lipid droplets within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene typically involves the condensation of pyrrole derivatives with boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron complex. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with altered fluorescence properties, useful in various applications .

Scientific Research Applications

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene is unique due to its specific absorption and emission properties, which are highly tunable. This makes it particularly useful in applications requiring precise control of fluorescence characteristics. Its stability and compatibility with various environments further enhance its versatility compared to other similar compounds .

Properties

IUPAC Name

2,2-difluoro-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BF2N2/c1-8-6-9(2)16-11(8)7-10-4-3-5-15(10)12(16,13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHALWZKFOHBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65595-30-4, 154793-49-4
Record name 4,4-Difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-3-indacene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065595304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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